

Method Overview: Quantification of Norgestrel in Human Plasma

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Norgestrel-d5

Cat. No.: S1817803

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This protocol is adapted from a validated Ultra-Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) method for the determination of norgestrel in human plasma [1]. The method has been applied to pharmacokinetic studies and is summarized below.

- **Analyte:** Norgestrel
- **Internal Standard (IS): Levonorgestrel D6** (The published method uses this analogue; the principles are directly transferable to **Norgestrel-d5**) [1]
- **Sample Matrix:** Human plasma (K₂EDTA or K₃EDTA; the anticoagulant counter-ion was assessed and showed no significant effect) [1]
- **Extraction Technique:** Liquid-Liquid Extraction (LLE)
- **Detection:** UFLC-MS/MS with positive ion electrospray ionization (ESI+)

Materials and Reagents

Item	Specification/Note
Analytical Standard	Norgestrel (pure reference standard)
Internal Standard	Norgestrel-d5 (or Levonorgestrel-d6)
Solvents	HPLC-grade or better: Diethyl ether, Methyl tert-butyl ether (MTBE), Hexane, Ethyl acetate

Item	Specification/Note
Plasma	Control human plasma (K ₂ EDTA or K ₃ EDTA)
Chromatography	Zorbax XDB-Phenyl column (or equivalent phenyl-based column)
Mobile Phase	Suitable isocratic or gradient mixture (e.g., methanol/ammonium acetate buffer)

Step-by-Step Extraction Protocol

- **Sample Preparation**

- Thaw frozen plasma samples on ice or in a refrigerator at 4°C.
- Vortex thoroughly to ensure homogeneity.

- **Aliquot and Spike**

- Pipette **200 µL** of plasma into a clean glass test tube.
- Spike with an appropriate volume of the **Norgestrel-d5 internal standard** working solution.

- **Liquid-Liquid Extraction**

- Add a suitable organic solvent (e.g., **3 mL of diethyl ether or a hexane-ethyl acetate mixture**) to the plasma aliquot.
- Cap the tube and vortex-mix vigorously for **10-15 minutes**.
- Centrifuge the mixture at **4000 rpm for 10 minutes** (or at sufficient g-force to achieve clear phase separation).

- **Phase Separation and Evaporation**

- Transfer the upper **organic layer** to a new clean, labeled tube. Exercise care to avoid disturbing the protein interface.
- Evaporate the organic extract to dryness under a gentle stream of **nitrogen gas** in a warm water bath (≈40°C).

- **Reconstitution**

- Reconstitute the dried extract with **100-200 µL** of the initial mobile phase or a compatible solvent.
- Vortex thoroughly to dissolve all residues.

- Analysis

- Inject a defined volume (e.g., 5-20 μ L) into the UFLC-MS/MS system for analysis.

Validated Method Performance Data

The following table summarizes the key validation parameters as reported in the literature for the norgestrel method, which your protocol should aim to meet or exceed [1].

Validation Parameter	Result / Specification
Linearity Range	304.36 - 50,807.34 pg/mL [1]
Run Time	2.0 minutes per sample [1]
Intra-day Precision	< 11.0 %CV [1]
Inter-day Precision	< 11.0 %CV [1]
Intra-day Accuracy	< 9.0 % of nominal value [1]
Inter-day Accuracy	< 9.0 % of nominal value [1]
Mass Transitions (m/z)	Norgestrel: 313.30 → 245.40 ; IS: 319.00 → 251.30 [1]

UFLC-MS/MS Instrumental Conditions

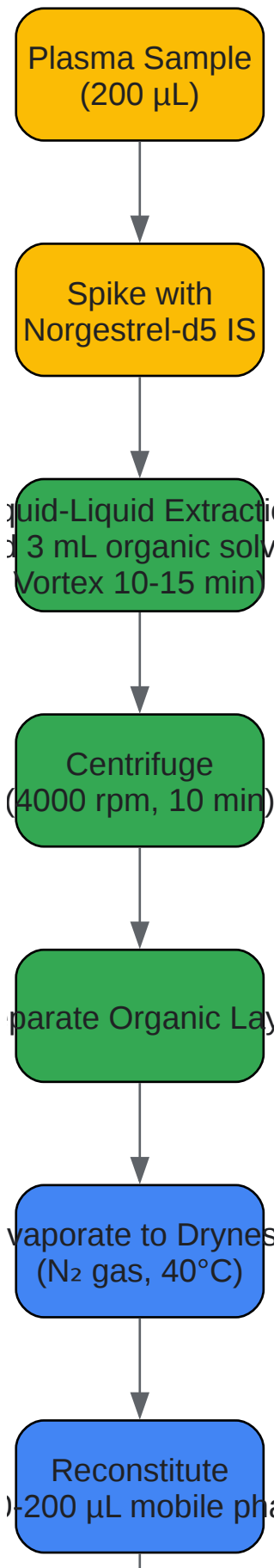
Parameter	Condition
Chromatography Column	Zorbax XDB-Phenyl [1]
Mobile Phase	Isocratic conditions (specific solvents not detailed) [1]
Flow Rate	Not specified in results, typical for UFLC is 0.2-0.6 mL/min
Ionization Mode	Positive Electrospray Ionization (ESI+) [1]

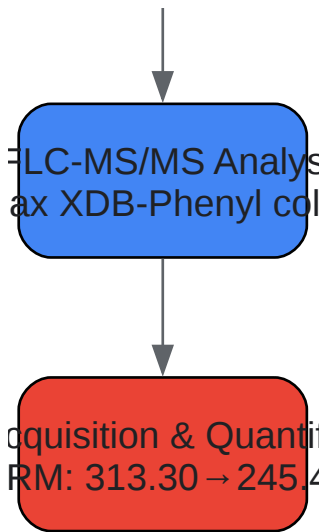
Parameter	Condition
Detection	Multiple Reaction Monitoring (MRM) [1]

Application Notes

- **Internal Standard Selection:** Using a stable isotope-labeled internal standard like **Norgestrel-d5** is critical. It corrects for analyte loss during sample preparation and variations in instrument response, improving accuracy and precision [1].
- **Specificity:** The MRM transitions listed provide high selectivity. Confirm the absence of significant interfering peaks at the retention times of norgestrel and the IS in control plasma.
- **Extension to Other Progestins:** The core LLE and LC-MS/MS principles can be adapted for simultaneous quantification of multiple synthetic progestins, as demonstrated by other methods [2].

The following diagram illustrates the complete workflow for the quantification of Norgestrel in plasma using **Norgestrel-d5** as the internal standard.





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References

1. A simple, rapid and sensitive UFLC-MS/MS method for the ... [pubmed.ncbi.nlm.nih.gov]
2. A high resolution LC-MS targeted method for the ... [sciencedirect.com]

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